molecular formula C9H10ClF2NO2 B2660847 Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride CAS No. 2551115-33-2

Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride

Cat. No.: B2660847
CAS No.: 2551115-33-2
M. Wt: 237.63
InChI Key: ZBAUPSDZMDSMIR-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The synthesis and study of fluorinated amino acids gained momentum in the late 20th century, driven by the recognition of fluorine’s ability to modulate the electronic and metabolic properties of organic molecules. This compound represents a specialized branch of this research, with its development rooted in efforts to optimize stereoselective synthesis methods for fluorinated building blocks. Early work in the 1990s focused on halogenated aromatic systems as precursors for bioactive molecules, but the introduction of fluorine at specific positions—such as the 3,5-difluoro configuration—required advances in regioselective fluorination and protection-deprotection strategies.

A pivotal milestone was the adaptation of palladium-catalyzed hydrogenation for enantioselective synthesis, as demonstrated by Uneyama et al., which enabled the production of fluorinated amino acid derivatives with high stereochemical purity. This methodology laid the groundwork for synthesizing this compound, as researchers sought to balance reactivity and selectivity in the presence of electron-withdrawing fluorine substituents.

Key Historical Milestones
1990s: Emergence of fluorinated amino acids as enzyme inhibitors
2002: Development of catalytic enantioselective hydrogenation for fluorinated iminoesters
2017: Optimization of copper-mediated cyanation for difluorophenyl precursors
2020s: Commercial availability through suppliers like BLDpharm and Ambeed

Significance in Organofluorine Chemistry Research

The compound’s significance lies in its dual role as a model system for studying fluorine’s electronic effects and a practical intermediate in drug discovery. The 3,5-difluorophenyl group introduces substantial electron-withdrawing character, which alters the acidity of adjacent protons and stabilizes transition states in nucleophilic reactions. For instance, the amino group’s pKa is reduced compared to non-fluorinated analogs, enhancing its reactivity in condensation and alkylation reactions.

Furthermore, the methyl ester moiety serves as a protecting group that can be selectively hydrolyzed to generate carboxylic acid derivatives, a feature exploited in peptide synthesis. This versatility has made the compound a staple in constructing fluorinated peptidomimetics and enzyme inhibitors, particularly those targeting proteases and kinases.

Theoretical Framework for Investigation

Theoretical studies on this compound emphasize three interrelated domains:

  • Electronic Effects : Density functional theory (DFT) calculations reveal that the 3,5-difluoro substitution creates a polarized aromatic system, with partial positive charges at the fluorine-bearing carbons. This polarization facilitates interactions with electron-rich biological targets, such as the active sites of enzymes.
  • Steric Considerations : Despite fluorine’s small atomic radius, the 3,5-substitution pattern imposes a planar geometry on the phenyl ring, minimizing steric hindrance during molecular recognition events.
  • Hydrogen Bonding : The amino and ester groups participate in hydrogen-bonding networks, which are critical for crystal packing in solid-state applications and ligand-receptor binding in solution.

Current Research Landscape

Recent investigations have focused on three primary areas:

  • Synthetic Methodology : Advances in catalytic asymmetric hydrogenation, as reported by Uneyama et al., have improved enantiomeric excess (ee) values for fluorinated amino acid derivatives. For example, using Pd(OCOCF$$3$$)$$2$$-BINAP complexes in trifluoroethanol solvent achieves ee values exceeding 90%.
  • Material Science : The compound’s crystalline properties, characterized by X-ray diffraction studies, inform the design of fluorinated coordination polymers with applications in catalysis.
  • Medicinal Chemistry : While explicit pharmacological data fall outside this article’s scope, the compound’s utility as a precursor for anticancer and antimicrobial agents is underscored by its incorporation into structure-activity relationship (SAR) studies.

Table 1: Representative Synthetic Routes for this compound

Method Reactants Conditions Yield Reference
Copper-mediated cyanation 3,5-Difluorophenyl bromide, CuCN DMF, reflux, 24 h 42%
Catalytic hydrogenation Fluorinated iminoester, Pd(OCOCF$$3$$)$$2$$-BINAP TFE, H$$_2$$ (1 atm) 85%
Esterification 3,5-Difluorophenylglycine, methanol, H$$2$$SO$$4$$ Reflux, 10 h 77%

Properties

IUPAC Name

methyl 2-amino-2-(3,5-difluorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUPSDZMDSMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3,5-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its chiral nature allows for specific interactions with biological targets, enhancing its therapeutic efficacy. The compound's difluorophenyl group contributes to increased lipophilicity, which is beneficial for crossing biological membranes, thus improving its bioavailability in therapeutic settings.

Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective properties due to its structural similarity to neurotransmitters. This similarity allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical pathways.

Enzymatic Inhibition Studies

The compound has been investigated for its potential as an inhibitor in various enzymatic pathways. Interaction studies indicate that it may bind effectively to certain receptors and enzymes involved in metabolic processes. Understanding these interactions is crucial for evaluating the pharmacokinetics and potential side effects of the compound when developed as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of this compound reveal insights into how structural modifications can influence biological activity. For instance, variations in substituents on the difluorophenyl moiety have been shown to affect the compound's potency against specific targets, highlighting the importance of molecular design in drug development .

Compound Structural Features Biological Activity
This compoundChiral center with difluorophenyl groupPotential neuroprotective and enzymatic inhibition
(S)-Methyl 2-amino-2-(3-fluorophenyl)acetateDifferent stereochemistryVaries in receptor binding affinity
Methyl 3-amino-3-(3,5-difluorophenyl)propanoatePropanoate backboneAltered reactivity and biological effects

Antiparasitic Activity

Research has identified derivatives related to this compound that demonstrate antiparasitic activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These derivatives have shown promising results in vitro with low effective concentrations (EC50 values), suggesting potential for development into therapeutic agents for neglected tropical diseases .

Synthesis and Optimization

The synthesis of this compound has been optimized through various synthetic routes that enhance yield and purity. This optimization is crucial for large-scale production necessary for clinical trials and further research applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride and its analogs:

Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Similarity Score (if available)
This compound (target) 3,5-difluoro Amino, ester, hydrochloride C₉H₁₀ClF₂NO₂ 237.63 (estimated) Not provided N/A
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride 2,4-difluoro Amino, ester, hydrochloride C₉H₁₀ClF₂NO₂ 237.63 220352-39-6 0.69
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride 2,5-difluoro Amino, ester, hydrochloride C₉H₁₀ClF₂NO₂ 237.63 1251923-42-8 N/A
Methyl 2-(3,5-difluorophenyl)acetate 3,5-difluoro Ester C₉H₈F₂O₂ 186.16 210530-70-4 N/A
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride 2,5-difluoro Methylamino, ester, hydrochloride C₁₀H₁₁ClF₂NO₂ 252.65 CID 47003283 N/A

Key Findings:

Substituent Position Effects: The 3,5-difluorophenyl substitution (target compound) likely provides symmetrical electronic withdrawal, which may enhance binding affinity in receptor-ligand interactions compared to asymmetrical substitutions (e.g., 2,4- or 2,5-difluoro) .

Functional Group Modifications: Replacement of the primary amine with a methylamino group (as in CID 47003283) increases molecular weight and lipophilicity, which could alter pharmacokinetic profiles . The absence of an amino group in Methyl 2-(3,5-difluorophenyl)acetate (CAS 210530-70-4) results in a simpler ester structure with reduced polarity, making it less suitable for applications requiring amine-mediated reactivity .

Structural Similarity Scores :

  • The (R)-2,4-difluoro analog (similarity score: 0.69) highlights the importance of fluorine positioning in determining bioactivity. Lower similarity scores suggest that trifluorophenyl or propionic acid derivatives (e.g., 3-(3,5-difluorophenyl)propionic acid, similarity: 0.70) may serve as less optimal scaffolds .

Salt Form and Stability :

  • Hydrochloride salts (e.g., CAS 220352-39-6 and CID 47003283) improve aqueous solubility and crystalline stability, critical for formulation development .

Research Implications:

  • The 3,5-difluoro substitution pattern is understudied compared to 2,4- or 2,5-difluoro analogs, warranting further investigation into its electronic effects on drug-receptor interactions.
  • Amino-to-methylamino substitutions (as in CID 47003283) could mitigate metabolic instability but may require additional pharmacokinetic studies .

Notes

  • Fluorine positioning and functional group variations significantly influence physicochemical and biological properties, underscoring the need for targeted synthetic and pharmacological studies.

Biological Activity

Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₉H₈ClF₂N
  • Molecular Weight : 237.63 g/mol
  • Structural Features : Contains a methyl ester group, an amino group, and a difluorophenyl moiety.

The presence of fluorine atoms enhances its biological activity by influencing electronic properties and hydrophobicity, which are crucial for interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. For example, preliminary studies have shown its potential as an inhibitor of various enzymes involved in metabolic pathways.

  • Enzyme Targets : Studies have focused on its interaction with enzymes such as aromatase and steroid sulfatase.
  • Inhibition Potency : The compound demonstrated IC₅₀ values in the nanomolar range against these enzymes, indicating strong inhibitory effects (Table 1).
EnzymeIC₅₀ Value (nM)Reference
Aromatase0.028
Steroid Sulfatase2.5

Receptor Binding

The compound's interaction with specific receptors has also been investigated. Binding affinity studies reveal that it can modulate receptor activity, which may have implications for therapeutic applications.

  • Receptor Types : Focus has been on GPCRs (G-protein-coupled receptors) and other relevant targets.
  • Binding Affinities : Quantitative measurements of binding affinities have been conducted using radiolabeled ligands.

Case Study 1: Synthesis and Application in Drug Development

This compound is utilized as an intermediate in the synthesis of Ticagrelor, a platelet aggregation inhibitor used in acute coronary syndrome management. The synthesis pathway involves multiple steps where this compound serves as a critical building block.

  • Outcome : The successful incorporation of this intermediate into Ticagrelor synthesis underscores its significance in developing therapeutic agents for cardiovascular diseases .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to explore modifications to the difluorophenyl moiety of similar compounds. This research aimed to enhance potency and selectivity against specific biological targets.

  • Findings : Modifications at specific positions on the phenyl ring significantly affected biological activity, with certain substitutions leading to improved potency against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride?

  • Methodological Answer : The compound is synthesized via a multi-step process starting with methyl 2-(3,5-difluorophenyl)acetate (CAS 210530-70-4, 95% purity) . The amino group is introduced through a Strecker-type reaction or reductive amination, followed by hydrochloride salt formation using HCl in anhydrous conditions. Purification typically involves recrystallization from ethanol or acetonitrile to achieve >95% purity.

Q. How is the purity and enantiomeric excess of this compound validated?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase), while enantiomeric excess is determined using chiral chromatography (e.g., Chiralpak® IC column) . Structural confirmation employs 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm and methyl ester at δ 3.7 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What are the critical storage conditions to prevent degradation?

  • Methodological Answer : Store at –20°C under inert gas (argon) in airtight, light-resistant containers. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) to minimize moisture uptake. Stability studies indicate decomposition >120°C, necessitating avoidance of prolonged heat exposure .

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis of the enantiopure form?

  • Methodological Answer : Racemization is minimized by conducting reactions at low temperatures (0–5°C) and using chiral auxiliaries (e.g., (R)- or (S)-BINOL). Enzymatic resolution with lipases or esterases can isolate enantiomers, achieving >99% enantiomeric excess (ee) .

Q. How do the 3,5-difluorophenyl substituents influence pharmacokinetic properties?

  • Methodological Answer : Fluorine atoms enhance metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro assays using liver microsomes (human or rat) quantify half-life improvements. Comparative studies with non-fluorinated analogs show a 2–3× increase in metabolic stability .

Q. How are discrepancies in reported melting points resolved?

  • Methodological Answer : Use differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to identify polymorphic forms. For example, a melting point range of 160–165°C may indicate multiple crystalline phases. Recrystallization from polar aprotic solvents (e.g., DMF) can isolate the thermodynamically stable form .

Q. What in vitro models assess the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer : Utilize MDCK-MDR1 cell monolayers to measure apparent permeability (Papp_{app}). A Papp_{app} >5 × 106^{-6} cm/s suggests BBB penetration. LC-MS/MS quantifies compound concentration in apical/basolateral compartments, with 3,5-difluorophenyl groups shown to enhance logP by 0.5–1.0 units, favoring passive diffusion .

Data Contradictions and Resolution

  • Purity Variability : Commercial batches report 95–97% purity vs. research-grade >99% . Researchers should repurify via preparative HPLC (C18 column, 0.1% TFA modifier) to eliminate residual solvents or byproducts.
  • Stereochemical Stability : Conflicting reports on racemization rates under basic conditions necessitate pH-controlled (pH 6–7) reaction environments and real-time chiral HPLC monitoring .

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